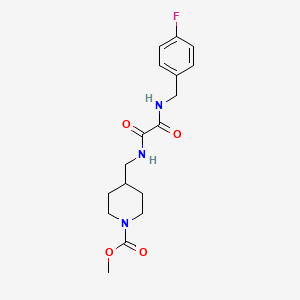

Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22FN3O4 and its molecular weight is 351.378. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts as an antagonist at the NR2B subtype of the NMDA receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the NMDA receptor by binding to it and blocking the action of glutamate .

Biochemical Pathways

The blockade of the NMDA receptor interrupts the normal flow of electrical signals along the nerve cells in the brain. This disruption can affect various biochemical pathways, particularly those involved in cognitive functions like learning and memory .

Pharmacokinetics

It has been described asorally bioavailable and brain-penetrant . This suggests that the compound can be taken by mouth and can cross the blood-brain barrier to reach its site of action in the brain .

Result of Action

By selectively blocking the NR2B subtype of the NMDA receptor, this compound can modulate the activity of the receptor and influence neuronal communication . This can lead to changes in cognitive processes regulated by these receptors .

Actividad Biológica

Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, identified by CAS number 1234788-30-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an acetamido group and a fluorobenzyl moiety, which may influence its biological activity. The molecular weight is approximately 351.4 g/mol, and it has been characterized for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Immunoproteasome Inhibition : Compounds structurally related to this compound have shown promise in inhibiting immunoproteasome activity, which is crucial for the treatment of hematological malignancies and autoimmune diseases .

- Tyrosinase Inhibition : The presence of the piperidine and fluorobenzyl groups suggests potential inhibitory effects on tyrosinase, an enzyme involved in melanin production. Studies on related compounds have demonstrated competitive inhibition of tyrosinase activity .

Case Study 1: Immunoproteasome Inhibition

A recent study evaluated the immunoproteasome inhibition properties of several derivatives similar to this compound. The results indicated that certain derivatives exhibited significant inhibition with IC50 values in the micromolar range. For example, compound 2 demonstrated IC50 values of 12.53 μM for β1i and 31.95 μM for β5i subunits .

| Compound | β1i IC50 (μM) | β5i IC50 (μM) |

|---|---|---|

| Compound 2 | 12.53 ± 0.18 | 31.95 ± 0.81 |

| Compound 3 | Not specified | Not specified |

Case Study 2: Tyrosinase Inhibition

In another study focusing on the inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), several compounds including those derived from piperazine and piperidine frameworks showed promising results. The most effective inhibitors reached IC50 values below 40 μM, indicating significant potential for developing skin-whitening agents .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 26 | <40 | Competitive Inhibitor |

| Compound 23 | <40 | Competitive Inhibitor |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzyme active sites or receptor binding sites. For instance, in immunoproteasome inhibition, it may disrupt the proteolytic processing of antigens, thereby modulating immune responses .

Propiedades

IUPAC Name |

methyl 4-[[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4/c1-25-17(24)21-8-6-13(7-9-21)11-20-16(23)15(22)19-10-12-2-4-14(18)5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBBLYFLGHTEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.